5-Fluorouracil-15N2

Vue d'ensemble

Description

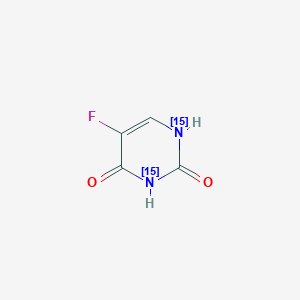

5-Fluorouracil-15N2 is a stable isotope-labeled compound of 5-fluorouracil, a pyrimidine analog used primarily as an anti-cancer agent. This compound is labeled with two nitrogen-15 isotopes, making it useful in various research applications, particularly in the fields of pharmacokinetics and pharmacodynamics. 5-Fluorouracil itself is known for its ability to interfere with the synthesis of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), thereby inhibiting cell proliferation .

Mécanisme D'action

Target of Action

5-Fluorouracil-15N2, also known as 5-FU, is a pyrimidine analog that primarily targets thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By inhibiting TS, 5-FU interferes with DNA synthesis and disrupts cell proliferation .

Mode of Action

The main mechanism of action of 5-FU involves the formation of a covalently bound ternary complex . This complex is formed by the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS . This binding inhibits the function of TS, thereby disrupting DNA synthesis .

Biochemical Pathways

5-FU affects pyrimidine synthesis by inhibiting TS, which results in the depletion of intracellular dTTP pools . This disruption of pyrimidine synthesis leads to the misincorporation of fluoronucleotides into RNA and DNA, further inhibiting their normal function . The affected pathways and their downstream effects include cell apoptosis, autophagy, and epithelial–mesenchymal transition .

Pharmacokinetics

The pharmacokinetics of 5-FU is characterized by its poor and erratic bioavailability after oral administration . It has a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent requirement for administration . The variability in steady-state plasma concentrations of 5-FU during protracted venous infusion (PVI) is considerably less than previously reported .

Result of Action

The molecular and cellular effects of 5-FU’s action are primarily cytotoxic. It induces apoptosis, or programmed cell death, in cancer cells . Clinically, 5-FU is used in the treatment of various types of cancers, including colorectal and breast cancers, and cancers of the aerodigestive tract . Its use has led to improved overall and disease-free survival of patients with resected stage III colorectal cancer .

Action Environment

The action, efficacy, and stability of 5-FU can be influenced by various environmental factors. It’s important to note that the effectiveness of 5-FU can be affected by the development of drug resistance, which remains a significant limitation to its clinical use .

Analyse Biochimique

Biochemical Properties

5-Fluorouracil-15N2 plays a crucial role in biochemical reactions, particularly in the inhibition of thymidylate synthase, an enzyme essential for DNA synthesis. By inhibiting thymidylate synthase, this compound disrupts the production of thymidine monophosphate, leading to a depletion of thymidine triphosphate (dTTP) and subsequent DNA damage . Additionally, this compound can be incorporated into RNA, interfering with RNA processing and function . The compound interacts with various biomolecules, including ribonucleotide reductase and dihydropyrimidine dehydrogenase, affecting nucleotide metabolism and drug catabolism .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It induces apoptosis in cancer cells by incorporating into RNA and DNA, leading to the disruption of essential cellular functions . The compound also affects cell signaling pathways, such as the p53 pathway, which is involved in cell cycle regulation and apoptosis . Furthermore, this compound influences gene expression by inhibiting the synthesis of thymidylate synthase and other key enzymes . In endothelial cells and cardiomyocytes, this compound induces autophagy and reactive oxygen species (ROS) production, contributing to its cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and processes. The compound inhibits thymidylate synthase by forming a stable complex with the enzyme and its cofactor, 5,10-methylenetetrahydrofolate . This inhibition leads to the depletion of dTTP and the accumulation of deoxyuridine monophosphate (dUMP), causing DNA damage and cell death . Additionally, this compound is incorporated into RNA, disrupting RNA processing and function . The compound also affects the activity of ribonucleotide reductase, further impacting nucleotide metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound has a relatively short biological half-life, leading to rapid degradation and the need for frequent administration . Studies have shown that the pharmacokinetic properties of this compound can be modulated through cocrystallization techniques, which alter its solubility and dissolution rates . Long-term effects of this compound on cellular function include sustained DNA damage, apoptosis, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At high doses, this compound can cause severe toxic effects, including myelosuppression, gastrointestinal toxicity, and reproductive toxicity . Studies have shown that the toxicity of this compound is dose-dependent and can be mitigated by adjusting the dosage and administration schedule .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to nucleotide metabolism. The compound is metabolized by dihydropyrimidine dehydrogenase into inactive metabolites, which are further processed by other enzymes . Additionally, this compound is converted into active metabolites, such as 5-fluoro-2’-deoxyuridine monophosphate (FdUMP), which inhibit thymidylate synthase . The compound also affects the levels of various metabolites, including dTTP and dUMP, impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound enters cells via facilitated transport, active transport, passive diffusion, and endocytosis . Once inside the cell, this compound is distributed to different cellular compartments, including the nucleus and cytoplasm . The compound interacts with transporters and binding proteins, affecting its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and RNA processing . Additionally, this compound can be found in the cytoplasm, where it interacts with ribonucleotide reductase and other enzymes involved in nucleotide metabolism . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorouracil-15N2 typically involves the incorporation of nitrogen-15 isotopes into the pyrimidine ring of 5-fluorouracil. One common method involves the reaction of fluorinated pyrimidine precursors with nitrogen-15 labeled ammonia or amines under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nitrogen-15 labeled reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity. The production process is designed to be efficient and cost-effective, meeting the demands of pharmaceutical and research industries .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluorouracil-15N2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the compound into its oxidized form, often using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride.

Substitution: This involves the replacement of the fluorine atom with other substituents, typically using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Pharmacokinetic Studies

Analytical Methods:

5-Fluorouracil-15N2 serves as an internal standard in pharmacokinetic studies to accurately measure the concentration of 5-Fluorouracil in plasma. A notable method involves liquid-liquid extraction followed by ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This technique allows for sensitive detection and quantification of 5-Fluorouracil, which is crucial due to its variable metabolism among individuals. The calibration range for this method has been established between 20–2000 ng/mL, facilitating precise pharmacokinetic assessments in clinical research settings .

Clinical Case Studies

Peripheral Neuropathy:

A significant application of this compound is in studying the adverse effects associated with 5-Fluorouracil chemotherapy. A case study documented a patient who developed late peripheral neuropathy after receiving high doses of 5-Fluorouracil for colorectal cancer treatment. The patient experienced severe burning pain and dysesthesia, which were managed with gabapentin and physical therapy. This case highlights the importance of monitoring neurotoxic effects during chemotherapy and suggests that early identification and intervention can improve patient outcomes .

Combination Therapies

Synergistic Effects:

5-Fluorouracil is often used in combination with other therapeutic agents to enhance its efficacy. For instance, it is frequently paired with targeted therapies like vascular endothelial growth factor inhibitors and epidermal growth factor receptor inhibitors. These combinations aim to improve treatment outcomes in various cancers, including colorectal and head and neck cancers . The incorporation of this compound in these studies helps elucidate the pharmacodynamic interactions between these drugs.

Research Findings on Resistance

Role of Microbiota:

Recent studies have indicated that certain gut bacteria may influence the effectiveness of 5-Fluorouracil treatment. For example, Fusobacterium nucleatum, prevalent in colorectal cancer tissues, has been shown to exhibit resistance to 5-Fluorouracil. Understanding these interactions could lead to more effective treatment strategies that consider the patient's microbiome .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluorouracil: The non-labeled version of the compound, widely used in cancer treatment.

5-Fluorouracil-13C,15N2: Another stable isotope-labeled variant, incorporating carbon-13 and nitrogen-15 isotopes.

Capecitabine: An oral prodrug of 5-fluorouracil, used in chemotherapy

Uniqueness

5-Fluorouracil-15N2 is unique due to its dual nitrogen-15 labeling, which makes it particularly useful in detailed mechanistic studies and in tracing metabolic pathways. This isotopic labeling provides enhanced sensitivity and specificity in analytical techniques like mass spectrometry, making it a valuable tool in both research and clinical settings .

Activité Biologique

5-Fluorouracil (5-FU) is a well-known chemotherapeutic agent primarily used in the treatment of various cancers, including colorectal cancer. The compound 5-Fluorouracil-15N2 is a stable isotope-labeled version of 5-FU, which allows for detailed studies of its biological activity, metabolism, and pharmacokinetics. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and clinical implications.

5-Fluorouracil functions as an antimetabolite that disrupts the synthesis of pyrimidine nucleotides. It is incorporated into RNA and DNA, leading to the inhibition of thymidylate synthase (TS) through the formation of fluorodeoxyuridine monophosphate (FdUMP). This inhibition results in decreased DNA synthesis and cell proliferation, which is particularly effective against rapidly dividing cancer cells.

Key Findings on Mechanism

- Inhibition of TS : Studies have shown that the incorporation of 5-FU into RNA can inhibit TS activity, which is crucial for DNA replication and repair .

- Metabolic Pathways : The metabolism of 5-FU involves conversion to various metabolites, including dihydrofluorouracil (DHFU), which can be detoxified by enzymes such as dihydropyrimidine dehydrogenase (DPD) .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound can be studied using mass spectrometry techniques to trace its metabolic pathways. The stable isotope labeling allows researchers to distinguish between endogenous nucleotides and those derived from the administration of 5-FU.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Half-life | 10–20 minutes |

| Peak plasma concentration | 1–2 hours post-infusion |

| Volume of distribution | 0.3–0.6 L/kg |

| Clearance | 0.9–1.2 L/h/kg |

Case Studies

- Colorectal Cancer : A study involving various strains of Fusobacterium nucleatum (Fn) showed that 5-FU effectively inhibited these bacteria associated with colorectal cancer progression. The study determined IC50 values for Fn isolates, revealing that most were sensitive to concentrations achievable in clinical settings .

- Pancreatic Cancer : In patients with metastatic pancreatic ductal adenocarcinoma (mPDAC), the use of 5-FU-based regimens was correlated with various adverse events, such as anemia and neutropenia. This highlights the need for careful management of side effects during treatment .

Adverse Effects and Management

The use of this compound is often accompanied by significant adverse effects, including gastrointestinal toxicity (nausea, vomiting), hematological toxicity (anemia, neutropenia), and hand-foot syndrome. Management strategies include dose adjustments and supportive care measures such as hydration and antiemetics.

Table 2: Common Adverse Effects Associated with 5-Fluorouracil Treatment

| Adverse Effect | Incidence (%) |

|---|---|

| Nausea/Vomiting | 14–20 |

| Diarrhea | 10–15 |

| Neutropenia | 10–25 |

| Anemia | 11–16 |

Propriétés

IUPAC Name |

5-fluoro-(1,3-15N2)1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHASVSINZRGABV-AKZCFXPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)[15NH]C(=O)[15NH]1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584013 | |

| Record name | 5-Fluoro(~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68941-95-7 | |

| Record name | 5-Fluoro(~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluorouracil-15N2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.